molecular formula C9H14N2O2S B1580544 3-amino-N,N,4-trimethylbenzenesulfonamide CAS No. 6331-68-6

3-amino-N,N,4-trimethylbenzenesulfonamide

Cat. No. B1580544
CAS RN: 6331-68-6
M. Wt: 214.29 g/mol
InChI Key: PNFOLOVDVLPCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N,N,4-trimethylbenzenesulfonamide is a chemical compound with the CAS Number: 6331-68-6 . It has a molecular weight of 214.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-amino-N,N,4-trimethylbenzenesulfonamide is 1S/C9H14N2O2S/c1-7-4-5-8 (6-9 (7)10)14 (12,13)11 (2)3/h4-6H,10H2,1-3H3 . The InChI key is PNFOLOVDVLPCBX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-amino-N,N,4-trimethylbenzenesulfonamide is a powder that is stored at room temperature . The compound has a molecular weight of 214.29 .

Scientific Research Applications

Antitumor Applications

Compounds from sulfonamide-focused libraries, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated in cell-based antitumor screens. These compounds have been identified as potent cell cycle inhibitors and have advanced to clinical trials due to their effectiveness in inhibiting cancer cell growth. Their gene expression changes provide insights into drug-sensitive cellular pathways, highlighting their potential in cancer therapy (Owa et al., 2002).

Photodynamic Therapy for Cancer

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for use in photodynamic therapy. These compounds demonstrate high singlet oxygen quantum yield, an essential feature for Type II photosensitizers in cancer treatment. Their good fluorescence properties and photodegradation quantum yield make them valuable in therapeutic applications (Pişkin et al., 2020).

Recognition of Amino Groups in Complex Molecules

Research has shown the potential for recognizing different types of amino groups in the N-alkylation of complex molecules with alcohols. This facilitates the progress of transition-metal-catalyzed processes, illustrating the versatility of aminobenzenesulfonamides in synthetic chemistry (Lu et al., 2015).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of benzenesulfonamide derivatives. These include the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, highlighting the methodological advancements in producing complex sulfonamide compounds (Naganagowda & Petsom, 2011).

Antibacterial and Anti-inflammatory Potential

Research has also explored the antibacterial and anti-inflammatory potential of various benzenesulfonamide derivatives. For instance, a series of amino derivatives of mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), were synthesized and evaluated, showing significant anti-inflammatory activity in in vivo models (Mahdi, 2017). Similarly, synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were identified as potent antibacterial agents, highlighting their therapeutic potential (Abbasi et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N,N,4-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFOLOVDVLPCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884260
Record name Benzenesulfonamide, 3-amino-N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4,N,N-trimethyl-benzenesulfonamide

CAS RN

6331-68-6
Record name 3-Amino-N,N,4-trimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6331-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6331-68-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-amino-N,N,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40884260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N,N-dimethyltoluene-4-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N,N,4-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N,N,4-trimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-amino-N,N,4-trimethylbenzenesulfonamide
Reactant of Route 4
3-amino-N,N,4-trimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-amino-N,N,4-trimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-amino-N,N,4-trimethylbenzenesulfonamide

Citations

For This Compound
1
Citations
JG Cumming, JE Debreczeni, F Edfeldt… - Journal of Medicinal …, 2015 - ACS Publications
Two structurally distinct series of novel, MAPK-activated kinase-2 prevention of activation inhibitors have been discovered by high throughput screening. Preliminary structure–activity …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.